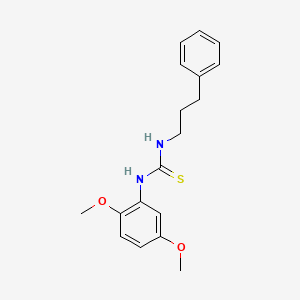![molecular formula C16H14N2O2S B4724307 N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a synthetic compound that was first developed in 2004 by Wang et al. as a caspase inhibitor. Since then, Q-VD-OPh has been extensively studied for its various applications in different fields of research.
Mecanismo De Acción
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide inhibits caspases by binding to the active site of the enzyme and preventing its activation. Caspases are activated by proteolytic cleavage, and N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide blocks this process by binding to the active site of the enzyme. This prevents the activation of downstream caspases and ultimately leads to the inhibition of apoptosis.
Biochemical and Physiological Effects:
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has been shown to have a protective effect on cells by inhibiting caspase-mediated apoptosis. It has been found to be effective in protecting cells from various stimuli, including oxidative stress, radiation, and chemotherapeutic drugs. N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has also been shown to reduce inflammation and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide is its potency as a caspase inhibitor. It has been found to be more effective than other caspase inhibitors, such as zVAD-fmk. N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide is that it can inhibit other enzymes besides caspases, which may affect the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide in scientific research. One area of interest is the use of N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide in cancer research. It has been shown to be effective in protecting cancer cells from apoptosis induced by chemotherapy, which could potentially be used to improve the efficacy of chemotherapy. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has been shown to have neuroprotective effects and could potentially be used to slow the progression of these diseases. Additionally, N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide could be used in the development of new drugs that target caspases or other enzymes involved in apoptosis.
Aplicaciones Científicas De Investigación
N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has been found to be a potent inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death or apoptosis. It has been widely used in various research fields, including cancer research, neurodegenerative diseases, and autoimmune disorders. N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide has been shown to protect cells from apoptosis induced by various stimuli, including chemotherapeutic drugs, radiation, and oxidative stress.
Propiedades
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(14-7-3-11-21-14)18-9-10-20-13-6-1-4-12-5-2-8-17-15(12)13/h1-8,11H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVOBKRQHYHZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=CS3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4724226.png)

![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
![N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4724248.png)


![3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)
![N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4724288.png)


![N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4724318.png)
![6-(2-chlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4724325.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4724329.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4724335.png)